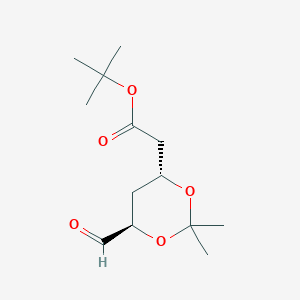

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Description

Properties

Molecular Formula |

C13H22O5 |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

tert-butyl 2-[(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

InChI |

InChI=1S/C13H22O5/c1-12(2,3)18-11(15)7-9-6-10(8-14)17-13(4,5)16-9/h8-10H,6-7H2,1-5H3/t9-,10-/m1/s1 |

InChI Key |

JEFQIIXBSQLRTF-NXEZZACHSA-N |

Isomeric SMILES |

CC1(O[C@H](C[C@@H](O1)C=O)CC(=O)OC(C)(C)C)C |

Canonical SMILES |

CC1(OC(CC(O1)C=O)CC(=O)OC(C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Oxidation Using Polymer-Supported TEMPO Catalyst

A patented and industrially favored method utilizes polymer-supported TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as the catalytic oxidant. This method offers advantages in temperature control, safety, and product purity.

- The hydroxymethyl precursor is dissolved in an appropriate solvent (e.g., dichloromethane or methyl sulfoxide) with a base added.

- A secondary oxidant (such as sodium hypochlorite, NaClO) and potassium bromide (KBr) are introduced gradually to control the oxidation rate.

- Polymer-supported TEMPO catalyst is added slowly under controlled low temperatures, typically between -20 °C and -5 °C, preferably -15 °C to -5 °C.

- The reaction proceeds with minimal heat release, preventing overoxidation to carboxylic acid.

- The aldehyde product precipitates as a solid, facilitating isolation by filtration.

- Recrystallization from normal heptane or similar solvents yields the product with purity >97% (GC analysis) and high optical activity.

- Avoids use of toxic reagents like oxalyl chloride and dimethyl sulfoxide (Swern oxidation).

- Easier temperature control and scalability.

- High yield and purity of solid aldehyde intermediate.

- Reduced environmental and economic impact.

Traditional Swern Oxidation (Less Preferred Industrially)

- The hydroxymethyl precursor is oxidized using oxalyl chloride and dimethyl sulfoxide (DMSO) at very low temperatures (-78 °C).

- This method is effective but involves handling toxic reagents and requires stringent temperature control.

- The product is typically obtained as a liquid with lower purity (75–90% by GC).

- Industrial scale-up is challenging due to safety and cost issues.

Alternative TEMPO/NaClO/KBr Oxidation (Homogeneous Catalyst)

- Similar to polymer-supported TEMPO but using free TEMPO in solution.

- Reaction is exothermic with sharp heat release, making temperature control difficult.

- Risk of overoxidation to carboxylic acid byproducts.

- Product is liquid, complicating purification and stability.

- Less economically favorable for large-scale production.

Detailed Reaction Conditions and Yields

| Parameter | Polymer-Supported TEMPO Method | Swern Oxidation | Homogeneous TEMPO Oxidation |

|---|---|---|---|

| Catalyst | Polymer-supported TEMPO (immobilized) | None (oxalyl chloride/DMSO) | TEMPO (soluble) |

| Oxidant | NaClO + KBr | Oxalyl chloride + DMSO | NaClO + KBr |

| Temperature | -20 to -5 °C (preferably -15 to -5 °C) | -78 °C | Ambient to low temp (exothermic) |

| Product State | Solid, easily isolated | Liquid | Liquid |

| Purity (GC) | >97% | 75–90% | Variable, risk of overoxidation |

| Yield | High, suitable for scale-up | Moderate | Moderate to low |

| Safety & Environmental Impact | Low (less toxic reagents, less waste) | High (toxic reagents) | Moderate |

| Industrial Suitability | High | Low | Moderate |

Research Findings and Industrial Significance

- The polymer-supported TEMPO method is favored for industrial production due to its operational simplicity, safety, and product quality.

- The aldehyde intermediate prepared by this method is a key building block for synthesizing statins like pitavastatin, ensuring high optical purity critical for biological activity.

- The solid-state form of the product improves storage stability and handling compared to liquid forms obtained by other methods.

- The method enables large-scale production with consistent quality, addressing the limitations of traditional oxidation techniques.

Chemical Reactions Analysis

Oxidation of Hydroxymethyl Precursor

The primary route to synthesize tert-butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves oxidizing its hydroxymethyl precursor, tert-butyl 2-[(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. This reaction employs polymer-supported TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalyst under optimized conditions :

Reaction Conditions

| Parameter | Value/Detail |

|---|---|

| Oxidizing agent | Sodium hypochlorite (NaOCl) |

| Catalyst | TEMPO immobilized on inorganic carriers |

| Solvent | Dichloromethane or chloroform |

| Co-oxidant | Potassium bromide (KBr) |

| Base | Sodium bicarbonate (NaHCO₃) |

| Temperature | -20°C to -5°C (optimal: -15°C to -5°C) |

| Reaction time | 2–4 hours |

Key Findings :

-

The polymer-supported TEMPO minimizes side reactions (e.g., over-oxidation to carboxylic acid derivatives) and enhances recyclability .

-

Yield : >90% purity (GC analysis) with <3% residual hydroxymethyl precursor .

-

Crystallization in n-heptane yields a stable crystalline form (melting point: 86–88°C) .

Reductive Amination

The formyl group undergoes reductive amination to introduce aminoethyl side chains, critical for synthesizing intermediates in rosuvastatin production :

Reagents :

-

Amine source : Ethylamine or tert-butyl carbamate.

-

Reducing agent : Sodium cyanoborohydride (NaBH₃CN).

-

Solvent : Methanol or ethanol.

Key Product :

Stability Under Acidic/Basic Conditions

The compound’s stability is influenced by its dioxane ring and tert-butyl ester :

| Condition | Stability Profile |

|---|---|

| Acidic (pH < 3) | Partial hydrolysis of the ester group. |

| Basic (pH > 10) | Degradation of the dioxane ring observed. |

| Thermal | Stable up to 150°C (no decomposition) . |

Comparative Analysis of Synthetic Routes

The table below compares oxidation methods for synthesizing the formyl derivative:

| Method | Catalyst | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|---|

| TEMPO/NaOCl/KBr | Polymer-TEMPO | 97–99 | 85–90 | Industrial |

| Swern oxidation | DMSO/oxalyl | 90–92 | 70–75 | Lab-scale |

| TEMPO-free | NaOCl/KBr | 85–88 | 60–65 | Limited |

Takeaways :

Scientific Research Applications

tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential as a drug candidate or as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The formyl group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. The dioxane ring provides a stable framework that can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Stereochemical Differences

tert-Butyl 2-((4R,6R)-6-(2-Aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

- CAS No.: 191917-91-6 .

- Molecular Formula: C₁₄H₂₇NO₄.

- Key Differences: Replaces the formyl group with a 2-aminoethyl substituent. Applications: Serves as a precursor for hybrid α,α-difluorophenylacetamide-statin derivatives with antiplasmodial and trypanocidal activity . Synthesis: Achieved via catalytic hydrogenation of nitrile precursors (e.g., using Raney-Ni/H₂), yielding 99% crude product .

tert-Butyl (4R,6R)-6-Cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

- CAS No.: 125971-94-0 .

- Molecular Formula: C₁₄H₂₃NO₄.

- Key Differences: Contains a cyanomethyl group instead of formyl. Applications: Intermediate in statin synthesis; the nitrile group can be reduced to amine or hydrolyzed to carboxylic acid . Physical Properties: Melting point 65–70°C, lower than the formyl analogue due to reduced polarity .

tert-Butyl (4R,6S)-6-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

- CAS No.: 124655-09-0 .

- Stereochemistry : (4R,6S) configuration vs. (4R,6R) in the target compound.

- Key Differences :

Physical Properties

Q & A

Q. What are the established synthetic routes for tert-Butyl 2-(rel-(4R,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate?

The compound is typically synthesized via multi-step pathways involving:

- Step 1 : Protection of hydroxyl groups using acetyl or cyanomethyl groups under basic conditions (e.g., pyridine/acetyl chloride) .

- Step 2 : Cyclization reactions with catalysts like copper(II) chloride or tetrabutylammonium bromide to form the dioxane ring .

- Step 3 : Introduction of the formyl group via oxidation or selective deprotection, often using mild acidic conditions (e.g., HCl) .

Q. Key Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent | Temperature | Yield | Purity (Method) |

|---|---|---|---|---|---|

| 1 | Pyridine, AcCl | THF | 0–25°C | 89% | 99.2% (HPLC) |

| 2 | CuCl₂, TBAB | DCM | 40°C | 76% | 99.5% (GC) |

| 3 | HCl, H₂O₂ | MeOH | RT | 92% | 99.8% (NMR) |

Q. What analytical techniques are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR for stereochemical confirmation (e.g., coupling constants for (4R,6R) configuration) .

- X-ray Crystallography : Resolves absolute stereochemistry, as shown in crystal data (space group P21, β = 108.6°) .

- HPLC/GC : Quantify purity (>99% achievable with gradient elution) .

- Mass Spectrometry : High-resolution MS (e.g., [M+H]⁺ = 270.34) .

Q. What are the critical intermediates in its synthesis?

Key intermediates include:

- tert-Butyl 2-((4R,6S)-6-(bromomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 154026-98-9), used for functional group interconversion .

- tert-Butyl 2-((4R,6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 125971-94-0), a precursor for formyl group introduction .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during scale-up synthesis?

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., (4R,6R)-configured intermediates) to avoid racemization .

- Low-Temperature Conditions : Minimize epimerization during formylation (e.g., −20°C for oxidation steps) .

- Crystallization Control : Selective crystallization from ethanol/water mixtures to isolate desired diastereomers .

Q. How to resolve contradictions in reaction yields under varying solvent systems?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution yields (e.g., 89% vs. 76% in THF) .

- Catalyst Compatibility : Tetrabutylammonium bromide increases regioselectivity in dioxane ring formation compared to TBAT .

- Scale-Dependent Effects : Reduced yields at >10 mmol scales due to heat dissipation issues; optimized stirring rates mitigate this .

Q. What strategies enable selective functionalization of the formyl group without side reactions?

- Protection-Deprotection : Temporarily convert the formyl group to a stable acetal using ethylene glycol/H⁺ .

- Reductive Amination : Use NaBH₃CN to selectively convert the formyl group to an amine without affecting ester functionalities .

- Grignard Additions : Controlled addition of organomagnesium reagents at −78°C to avoid over-addition .

Q. How to address discrepancies in stereochemical assignments between NMR and X-ray data?

- NOESY Experiments : Correlate spatial proximity of protons (e.g., H-4 and H-6 in the dioxane ring) to confirm relative configuration .

- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR shifts to validate assignments .

- Single-Crystal XRD : Resolves absolute configuration unambiguously, as demonstrated in monoclinic crystal systems (e.g., P21) .

Data Contradiction and Resolution

Q. Why do HPLC purity results sometimes conflict with NMR integration values?

Q. How to interpret conflicting melting points reported for this compound?

- Polymorphism : Different crystal forms (e.g., monoclinic vs. orthorhombic) result in melting point variations (65–70°C vs. 72°C) .

- Purification Method : Recrystallization from hexane/ethyl acetate yields higher-melting polymorphs .

Methodological Best Practices

- Stereochemical Analysis : Always combine NMR (for relative configuration) and XRD (for absolute configuration) .

- Scale-Up Protocols : Prioritize solvent systems with high thermal stability (e.g., DMF over THF) and automated temperature control .

- Functional Group Reactivity : Pre-screen protecting groups (e.g., acetyl vs. TBS) to avoid unwanted side reactions during formylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.